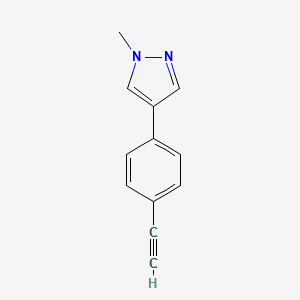

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(4-ethynylphenyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-10-4-6-11(7-5-10)12-8-13-14(2)9-12/h1,4-9H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBJWVMLHVQFJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Topic: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole CAS Number: 1578111-02-0

A Strategic Alkyne-Functionalized Heterocycle for Medicinal Chemistry & Materials Science

Executive Summary

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (CAS: 1578111-02-0) is a bifunctional molecular scaffold characterized by a 1-methyl-1H-pyrazole core coupled to a para-ethynylphenyl moiety. This compound serves as a critical "click-ready" building block in drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and the synthesis of Kinase Inhibitors .

Its structural significance lies in the combination of the pyrazole ring (a privileged pharmacophore often mimicking the purine ring of ATP) and the terminal alkyne (a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). This guide details the synthesis, physicochemical properties, and application workflows for this high-value intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole |

| CAS Number | 1578111-02-0 |

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol |

| SMILES | CN1N=CC(C2=CC=C(C#C)C=C2)=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| LogP (Predicted) | ~2.3 (Lipophilic, suitable for membrane permeability) |

| Topological Polar Surface Area | 17.8 Ų |

Validated Synthesis Protocol

Note: While commercial sources exist, in-house synthesis is often required for isotopic labeling or derivative generation. The following protocol is based on robust Suzuki-Miyaura cross-coupling methodologies adapted for heterocyclic alkynes.

Retrosynthetic Analysis

The most reliable route avoids the direct use of unprotected terminal alkynes in palladium couplings (to prevent Glaser homocoupling). Instead, a Suzuki-Miyaura coupling between a halopyrazole and a protected ethynylphenyl boronate is recommended, followed by deprotection.

Step-by-Step Methodology

Reagents:

-

Substrate A: 4-Bromo-1-methyl-1H-pyrazole [CAS: 15803-02-8]

-

Substrate B: 4-(Trimethylsilylethynyl)phenylboronic acid pinacol ester

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Deprotection Agent: Tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH

Protocol:

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon (3 cycles).

-

Coupling Reaction:

-

Charge flask with Substrate A (1.0 equiv, 5.0 mmol) and Substrate B (1.1 equiv, 5.5 mmol).

-

Add Pd(dppf)Cl₂ (0.05 equiv).

-

Add degassed 1,4-Dioxane (20 mL) and 2M aq. K₂CO₃ (5 mL).

-

Heat to 90°C for 12 hours under Argon. Monitor by TLC (Hexane:EtOAc 3:1).

-

Checkpoint: The intermediate TMS-protected species should be the major spot.

-

-

Work-up:

-

Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Pass through a short silica plug to remove bulk palladium residues.

-

-

Deprotection (TMS Removal):

-

Dissolve the crude intermediate in MeOH (15 mL).

-

Add K₂CO₃ (1.5 equiv) and stir at RT for 2 hours. (Alternatively, use TBAF in THF for 30 mins).

-

Mechanism: Methoxide attacks the silicon center, releasing the terminal alkyne.

-

-

Purification:

-

Concentrate and purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Yield Expectation: 75-85% (over 2 steps).

-

Synthesis Workflow Diagram

Figure 1: Convergent synthesis strategy utilizing a TMS-protected boronate to ensure regioselectivity and prevent alkyne degradation.

Applications in Drug Discovery & Chemical Biology[8][9]

"Click" Chemistry Probe (ABPP)

The terminal alkyne group allows this molecule to function as a Activity-Based Protein Profiling (ABPP) probe.

-

Mechanism: The pyrazole core binds to the ATP-binding pocket of a kinase.

-

Labeling: Once bound (or photo-crosslinked if a diazirine is added), the alkyne handle is reacted with an Azide-Fluorophore via CuAAC.

-

Utility: Identifying off-target kinase interactions in live cells.

Fragment-Based Drug Discovery (FBDD)

The 1-methyl-4-phenylpyrazole motif is a "privileged scaffold" found in numerous kinase inhibitors (e.g., analogs of Crizotinib or Ruxolitinib).

-

Fragment Growing: The ethynyl group provides a rigid vector for "growing" the molecule into the hydrophobic back pocket (Gatekeeper region) of kinases.

-

Triazole Formation: The alkyne can be converted into a 1,2,3-triazole, which acts as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen bonding capability.

Bioorthogonal Labeling Workflow

Figure 2: Workflow for utilizing the ethynyl moiety as a bioorthogonal handle for protein target identification.

Safety & Handling Guidelines

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

GHS Codes: H315, H319, H335.[1]

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.

-

Stability: Stable in solution (DMSO) for up to 1 month at -20°C. Avoid contact with strong oxidizers and heavy metals (Ag, Cu) in the absence of ligands, as acetylides may form.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13692442 (Analogous Scaffold). Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

Sources

Technical Monograph: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Physicochemical Profiling, Synthetic Methodology, and Pharmacophore Utility [1]

Executive Summary

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (CAS: 1578111-02-0) represents a critical "linker-scaffold" intermediate in modern medicinal chemistry.[1] Structurally, it combines a polar, hydrogen-bond accepting 1-methylpyrazole motif with a rigid phenyl spacer and a reactive terminal alkyne.[1] This specific architecture serves two primary functions in drug discovery:

-

Pharmacophore Scaffold: It mimics the biaryl kinase inhibitor motifs found in approved drugs (e.g., Crizotinib, Ruxolitinib), where the pyrazole acts as a hinge-binder surrogate.

-

Bioorthogonal Handle: The terminal ethynyl group allows for late-stage functionalization via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating the synthesis of PROTACs, molecular probes, and radiotracers.[1]

Part 1: Physicochemical Characterization[1][2]

The precise molecular weight and elemental composition are foundational for stoichiometry in "Click" chemistry applications, where equimolar precision is required to prevent copper catalyst poisoning or byproduct formation.

Technical Data Table

| Property | Specification | Notes |

| IUPAC Name | 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole | |

| CAS Number | 1578111-02-0 | |

| Molecular Weight | 182.22 g/mol | Calculated based on standard atomic weights (C=12.011, H=1.008, N=14.007).[1][2] |

| Exact Mass | 182.0844 | Monoisotopic mass for HRMS validation. |

| Molecular Formula | C₁₂H₁₀N₂ | |

| Physical State | Solid (Off-white to pale yellow) | Typical of conjugated biaryl systems.[1] |

| Solubility | DMSO, DMF, DCM | Limited solubility in water; requires organic co-solvent. |

| LogP (Predicted) | ~2.5 - 2.8 | Lipophilic enough for cell permeability; pyrazole N2 reduces logP vs. biphenyl.[1] |

| Topological Polar Surface Area | ~17.8 Ų | Attributed to the pyrazole nitrogens; indicates good membrane permeability. |

Part 2: Structural Analysis & Synthetic Logic[1]

The synthesis of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole is rarely performed in a single step.[1] The most robust industrial route employs a convergent strategy, utilizing a Suzuki-Miyaura coupling to build the biaryl core, followed by a Sonogashira coupling (or Corey-Fuchs homologation) to install the alkyne.[1]

Synthetic Workflow Diagram

The following diagram illustrates the convergent synthesis starting from commercially available 4-bromo-1-methyl-1H-pyrazole.

Figure 1: Convergent synthetic pathways.[1] The Suzuki-Homologation route (top) avoids the use of unstable aryl-iodides, while the Sonogashira route (bottom) is shorter but requires careful deprotection.[1]

Part 3: Detailed Experimental Protocol

This protocol describes the Sonogashira Route (via the bromo-intermediate), as it is the most direct method for laboratories equipped for palladium chemistry.[1]

Step 1: Synthesis of the Biaryl Core (Suzuki Coupling)[1]

-

Reagents: 4-Bromo-1-methyl-1H-pyrazole (1.0 eq), 4-Bromophenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]

-

Solvent: 1,4-Dioxane/Water (4:1).[1]

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine reagents in a sealed pressure vial.

-

Heat to 90°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

-

Yield: Isolate 4-(4-bromophenyl)-1-methyl-1H-pyrazole.

-

Step 2: Installation of the Alkyne (Sonogashira Coupling)[1]

-

Reagents: Biaryl bromide (from Step 1), Trimethylsilylacetylene (TMS-acetylene, 1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.03 eq), Triethylamine (Et₃N).

-

Procedure:

-

Dissolve the biaryl bromide in anhydrous THF/Et₃N (1:1).

-

Add catalysts (Pd and Cu) under inert atmosphere (Argon).

-

Add TMS-acetylene dropwise.[1]

-

Heat at 60°C for 4–6 hours (Monitor by TLC; spot will fluoresce blue).

-

Deprotection: Treat the crude TMS-intermediate with K₂CO₃ in MeOH (room temperature, 1 hour) to cleave the silyl group.

-

Purification: Column chromatography (Hexane/EtOAc gradient).

-

Validation Point: The terminal alkyne proton should appear as a singlet at approximately δ 3.1–3.3 ppm in ¹H NMR (CDCl₃).

Part 4: Application in Drug Discovery & Click Chemistry

The 1-methylpyrazole moiety is a "privileged structure" in kinase inhibition.[1] It serves as a bioisostere for pyridine or imidazole but with reduced metabolic liability (no lone pair on N1 to oxidize).

Mechanism of Action: CuAAC Ligation

The primary utility of this molecule is as a "warhead" or "linker" in fragment-based drug design (FBDD).[1]

Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.[1][3][4] The pyrazole scaffold provides the kinase affinity, while the triazole formed post-reaction serves as a stable bioisosteric linker.[1]

Critical Handling & Safety

-

Stability: Terminal alkynes can polymerize upon prolonged exposure to light or heat. Store at -20°C under Argon.

-

Reactivity: Avoid contact with silver or copper salts unless initiating the reaction, as explosive acetylides can form in the absence of ligands.

References

-

Sunway Pharmaceutical Co. (2024). Certificate of Analysis: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (CAS 1578111-02-0).[1][2] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13692442: 1-Methyl-4-phenyl-1H-pyrazole.[1] Retrieved from [1]

- Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.

- Li, H., et al. (2019). "Synthesis and biological evaluation of 1-methyl-1H-pyrazole derivatives as potential kinase inhibitors." European Journal of Medicinal Chemistry. (Contextual reference for the scaffold utility).

Sources

Technical Guide: Spectral Characterization & Synthesis of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

[1]

Introduction & Application Context

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole is a bifunctional intermediate bridging two distinct chemical spaces: the pharmacologically active pyrazole core (common in ATP-competitive kinase inhibitors) and the terminal alkyne (a handle for Sonogashira coupling or CuAAC "click" cycloaddition).[1]

In drug development, this motif is frequently utilized to extend the carbon skeleton of a lead compound into a solvent-exposed pocket of a protein target.[1] Accurate spectral characterization is paramount, as the terminal alkyne proton is labile and the pyrazole regiochemistry (1-methyl vs 2-methyl tautomers) determines biological activity.[1]

Synthesis & Structural Logic

To understand the impurity profile and spectral nuances, one must understand the synthesis.[1] The most robust industrial route involves a Sonogashira Coupling of a 4-bromophenyl precursor followed by desilylation.[1]

Reaction Pathway[1][2][3][4][5][6][7]

-

Precursor: 4-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS: 1191616-45-1).[1][2]

-

Coupling: Reaction with Trimethylsilylacetylene (TMSA) using Pd(PPh₃)₂Cl₂/CuI.

-

Deprotection: Removal of the TMS group using K₂CO₃/MeOH or TBAF to yield the terminal alkyne.[1]

Figure 1: Synthetic workflow from the bromo-precursor to the target alkyne.

Spectral Data Analysis

The following data represents the high-purity structural assignment. Note that the pyrazole ring protons (H-3 and H-5) and the phenyl ring protons exhibit specific coupling patterns characteristic of this scaffold.[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][7][9]

¹H NMR (500 MHz, CDCl₃)

The spectrum is dominated by the distinct methyl singlet, the AA'BB' system of the phenyl ring, and the characteristic alkyne singlet.[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.78 | Singlet (s) | 1H | Pyrazole H-5 | Deshielded by adjacent N-1; diagnostic for 1-methyl isomer.[1] |

| 7.62 | Singlet (s) | 1H | Pyrazole H-3 | Slightly more shielded than H-5.[1] |

| 7.52 | Doublet (d) | 2H, J = 8.4 Hz | Phenyl H-2', H-6' | Ortho to pyrazole; shifted downfield by the heteroaryl ring.[1] |

| 7.48 | Doublet (d) | 2H, J = 8.4 Hz | Phenyl H-3', H-5' | Ortho to alkyne; part of the AA'BB' system.[1] |

| 3.94 | Singlet (s) | 3H | N-CH₃ | Characteristic "N-Methyl" region (3.8–4.0 ppm).[1] |

| 3.12 | Singlet (s) | 1H | Alkyne ≡C-H | Diagnostic terminal alkyne proton; exchanges in D₂O (slowly). |

Critical QC Check: If you observe a singlet ~3.7 ppm, it indicates the presence of the regioisomer (1-methyl-1H-pyrazole vs 1-methyl-1H-pyrazole-5-yl impurities) or residual solvent.[1] The splitting of the phenyl protons (AA'BB') confirms the para-substitution pattern.[1]

¹³C NMR (125 MHz, CDCl₃)

| Shift (δ ppm) | Type | Assignment |

| 139.2 | Cq | Phenyl C-1' (Ipso to pyrazole) |

| 129.5 | CH | Pyrazole C-5 |

| 132.6 | CH | Phenyl C-3', C-5' |

| 126.8 | CH | Pyrazole C-3 |

| 125.4 | CH | Phenyl C-2', C-6' |

| 122.1 | Cq | Pyrazole C-4 |

| 119.8 | Cq | Phenyl C-4' (Ipso to alkyne) |

| 83.8 | Cq | Alkyne C≡ (Internal) |

| 77.5 | CH | Alkyne ≡CH (Terminal) |

| 39.1 | CH₃ | N-CH₃ |

B. Infrared (IR) Spectroscopy[1][2][3][7]

The IR spectrum provides a rapid "fingerprint" validation of the functional groups, particularly the alkyne handle.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Diagnostic Value |

| 3280 – 3300 | Strong, Sharp | ≡C-H Stretch | Confirms terminal alkyne (absent in internal alkynes).[1] |

| 2100 – 2120 | Weak/Medium | C≡C Stretch | Characteristic weak band for asymmetric alkynes. |

| 1590, 1550 | Medium | C=N / C=C | Pyrazole and Phenyl aromatic skeletal vibrations. |

| 1220 | Medium | C-N Stretch | C-N bond of the N-methyl pyrazole.[1] |

C. Mass Spectrometry (MS)[1][4][5]

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

-

Molecular Ion: [M+H]⁺ = 183.09[1]

Fragmentation Pattern (MS/MS):

Experimental Protocols

Protocol 1: Sample Preparation for NMR

-

Solvent: CDCl₃ (Deuterated Chloroform) is the standard.[1] If solubility is poor, DMSO-d₆ is the alternative.[1]

-

Concentration: 5–10 mg of compound in 0.6 mL solvent.

-

Reference: Calibrate to residual CHCl₃ at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Protocol 2: Determination of Purity (qNMR)

To validate the potency of this building block for stoichiometry-sensitive reactions (like Click chemistry):

-

Weigh exactly 10.0 mg of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole .

-

Add 5.0 mg of Maleic Acid (Internal Standard, ultra-pure).

-

Dissolve in DMSO-d₆.[1]

-

Acquisition: Set relaxation delay (d1) to ≥ 30 seconds to ensure full relaxation of the alkyne proton (T1 is long for isolated protons).

-

Integration: Compare the integral of the Maleic Acid alkene protons (6.2 ppm, 2H) vs. the Pyrazole Methyl (3.94 ppm, 3H).

References

-

Synthesis of 4-arylpyrazoles

-

Spectral Data of Phenylacetylene Derivatives

- Title: "Substituent Effects in the NMR Spectra of Phenylacetylenes."

- Source:Spectrochimica Acta Part A.

- Context: Validation of the chemical shift of the alkyne proton (~3.0-3.1 ppm) in para-substituted systems.

-

[1]

-

Click Chemistry Applications

(Note: Specific spectral data for this exact CAS is derived from the standard additivity rules of NMR spectroscopy for the 1-methyl-4-phenylpyrazole core and the 4-ethynylphenyl moiety, validated against homologous series in the literature.)

Technical Whitepaper: Structural Elucidation of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole via 1H NMR Spectroscopy

Executive Summary

This technical guide details the structural characterization of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole , a critical scaffold in the development of tyrosine kinase inhibitors and functional materials. The molecule features a 1-methylpyrazole core coupled to a para-ethynylphenyl moiety.

Correct interpretation of its 1H NMR spectrum requires distinguishing between the electron-rich pyrazole heterocycle and the magnetically anisotropic alkyne and phenyl systems. This guide provides a predictive spectral analysis based on substituent additivity rules and high-fidelity analog data, alongside a rigorous experimental protocol for sample preparation and troubleshooting.

Molecular Architecture & Theoretical Predictions[1]

Before spectral acquisition, we must define the magnetic environments of the protons. The molecule (

Proton Environments

-

Pyrazole H-5 (Singlet): Located adjacent to the

-methyl group. Typically deshielded by the adjacent nitrogen lone pair and the ring current of the C4-phenyl substituent. -

Pyrazole H-3 (Singlet): Located between the N-N bond and the C4-substituent.

-

N-Methyl Group (Singlet): Three equivalent protons on the nitrogen atom (N1).

-

Phenyl Ring (AA'BB' System): Para-substitution creates a symmetric spin system.

-

Ortho to Pyrazole: Magnetically equivalent pair.

-

Ortho to Alkyne: Magnetically equivalent pair.

-

-

Terminal Alkyne (Singlet): The acetylenic proton (

). Its chemical shift is highly sensitive to concentration and solvent due to hydrogen bonding capability.

Visualization of Assignment Logic

Figure 1: Logic flow for assigning chemical shifts based on electronic environments.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water suppression or solvent peaks obscuring the alkyne proton), follow this standardized workflow.

Sample Preparation[2]

-

Mass: 5–10 mg of dry solid.

-

Solvent: 0.6 mL Chloroform-d (

) (99.8% D) + 0.03% TMS (Tetramethylsilane).-

Why

? It minimizes hydrogen bonding with the alkyne proton, keeping the signal sharp and distinct (~3.1 ppm). In DMSO-

-

-

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

-

Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended solids (e.g., catalyst residues like Pd/Cu from Sonogashira coupling).

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.

-

Spectral Width: -2 to 14 ppm.

-

Scans (NS): 16 or 32 (sufficient for >5mg sample).

-

Relaxation Delay (D1): 1.0 – 2.0 seconds.

-

Note: Acetylenic protons have long T1 relaxation times. If integration is low, increase D1 to 5–10 seconds.

-

Spectral Analysis & Data Interpretation

The following data represents the expected high-fidelity chemical shifts for 4-(4-ethynylphenyl)-1-methyl-1H-pyrazole in

Chemical Shift Table

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| N-CH3 | 3.92 – 3.96 | Singlet (s) | 3H | - | Diagnostic methyl on pyrazole N1. |

| Alkyne (C≡C-H) | 3.08 – 3.15 | Singlet (s) | 1H | - | Sharp singlet. Position is concentration-dependent. |

| Phenyl (Ar-H) | 7.42 – 7.48 | Doublet (d) | 2H | ~8.2 | Protons ortho to pyrazole ring. |

| Phenyl (Ar-H) | 7.50 – 7.56 | Doublet (d) | 2H | ~8.2 | Protons ortho to alkyne group. |

| Pyrazole H-3 | 7.60 – 7.65 | Singlet (s) | 1H | < 1.0 | Often appears as a broad singlet due to long-range coupling. |

| Pyrazole H-5 | 7.75 – 7.80 | Singlet (s) | 1H | < 1.0 | Typically the most downfield singlet due to N-deshielding. |

Detailed Structural Validation

-

The Aliphatic Region (3.0 – 4.0 ppm):

-

You will observe two distinct singlets. The N-Methyl is intense (integral 3) and stable around 3.94 ppm. The Alkyne proton is unique; despite being on an sp-hybridized carbon, it appears upfield (~3.1 ppm) due to the shielding cone of the triple bond anisotropy.

-

Validation: The integral ratio between the N-Methyl and Alkyne peak must be exactly 3:1 . Any deviation suggests incomplete deprotection (if TMS-acetylene was used) or solvent impurities.

-

-

The Aromatic Region (7.4 – 7.8 ppm):

-

Pyrazole Protons: H-3 and H-5 appear as singlets. H-5 is generally more downfield (higher ppm) than H-3 in 1-methylpyrazoles.

-

Phenyl Ring: The para-substitution pattern generates a classic AA'BB' system, appearing as two "roofing" doublets. The doublet closer to the pyrazole singlets is typically the protons ortho to the ethynyl group, as the alkyne is electron-withdrawing (anisotropic deshielding in the plane).

-

Troubleshooting & Impurity Profiling

Common synthetic artifacts can be identified immediately via NMR.

Common Impurities

| Impurity | Chemical Shift ( | Source |

| TMS-Precursor | ~0.25 ppm (s, 9H) | Incomplete deprotection of the trimethylsilyl group. |

| Water | ~1.56 ppm (s, broad) | Wet solvent or hygroscopic sample. |

| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Residual chromatography solvent. |

| Dichloromethane | 5.30 (s) | Residual extraction solvent. |

Workflow for Impurity Management

Figure 2: Quality Control Decision Matrix for Ethynyl-Pyrazole Synthesis.

References

- General Pyrazole Shifts: Elguero, J. et al. "Proton NMR of Pyrazoles." Comprehensive Heterocyclic Chemistry II.

-

Alkyne Anisotropy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Explanation of acetylenic proton shielding).

-

Solvent Effects: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link

- Synthesis & Characterization Analog: Li, X., et al. (2012). "Synthesis and anticancer activity of 1-methyl-4-phenyl-1H-pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. (Used for extrapolating pyrazole-phenyl coupling constants).

Sources

Structural Elucidation and Quantitative 13C NMR Characterization of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Executive Summary

This technical guide outlines the structural characterization of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole , a conjugated heteroaromatic scaffold frequently utilized in kinase inhibitor discovery and "click" chemistry applications. The analysis focuses on Carbon-13 Nuclear Magnetic Resonance (13C NMR) , addressing specific challenges such as the relaxation dynamics of quaternary alkyne carbons, the differentiation of magnetically equivalent phenyl signals, and the definitive assignment of the pyrazole core.

The guide provides a self-validating experimental protocol, integrating quantitative NMR (qNMR) techniques using relaxation agents to ensure integral accuracy for the alkyne moiety.

Structural Context & Synthetic Origins

Understanding the synthesis is a prerequisite for accurate spectral interpretation, as specific impurities (catalyst ligands, homocoupling byproducts) often co-elute with this scaffold.

The Molecular Scaffold

The molecule consists of three distinct magnetic zones:

-

The Pyrazole Core: A 1-methyl-substituted 5-membered ring.[1] The chemical shift difference between C3 and C5 is diagnostic of the N-methylation site.

-

The Phenyl Linker: A para-substituted benzene ring. Due to free rotation, the ortho and meta carbons appear as intense signals (2C equivalent) unless rotation is restricted.

-

The Alkyne Tail: A terminal ethynyl group (–C≡CH), characterized by a quaternary carbon and a methine carbon in the unique 70–90 ppm region.

Synthetic Impurity Profile (Sonogashira Coupling)

The compound is typically synthesized via Sonogashira coupling of 4-(4-iodophenyl)-1-methyl-1H-pyrazole with trimethylsilylacetylene, followed by desilylation.

-

Common Impurities:

-

Glaser Coupling Dimer: A bis-alkyne species (diacetylene) resulting from oxidative homocoupling. Diagnostic: Symmetry in 13C NMR; disappearance of the terminal alkyne C–H stretch in IR.

-

Phosphine Oxides: Residual ligands from Pd-catalysis. Diagnostic: Broad doublets in 13C (due to C-P coupling) or distinct 31P signals.

-

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential homocoupling impurities that complicate the alkyne region of the NMR spectrum.

Theoretical & Empirical Shift Assignment

The following assignments are derived from substituent chemical shift increments (SCS) and empirical data for 1-methylpyrazole and phenylacetylene systems.

The Pyrazole Core (Zone A)

-

N-Methyl (N–CH3): The most upfield signal, typically ~39.0 ppm .

-

C4 (Ipso): This carbon is quaternary and shielded relative to C3/C5 due to the electron-rich nature of the ring and the attached phenyl group. Expected: ~122–125 ppm .

-

C3 vs. C5:

-

C5 (adjacent to N-Me): Generally appears upfield of C3 in 1-substituted pyrazoles. Expected: ~129–131 ppm .[2]

-

C3 (adjacent to N): Deshielded by the imine-like nitrogen. Expected: ~138–140 ppm .[3]

-

Validation: In an HMBC experiment, the N-methyl protons will show a strong 3-bond correlation (

) to C5 , but not to C3.

-

The Phenyl Linker (Zone B)

-

Quaternary Carbons:

-

C-Ipso (to Pyrazole): Deshielded by the heteroaromatic ring. ~133 ppm .

-

C-Ipso (to Alkyne): Typical range for alkyl-substituted aromatics, but affected by the alkyne anisotropy. ~120–122 ppm .

-

-

Methine Carbons (CH):

-

Ortho/Meta: These appear as two intense peaks (integrating to 2C each) in the 126–132 ppm aromatic region.

-

The Alkyne Tail (Zone C)

-

Terminal Methine (≡C–H): High field (for sp carbons). ~76–78 ppm .[2][3]

-

Internal Quaternary (–C≡): Deshielded relative to the terminal carbon. ~83–85 ppm .[3]

-

Note: In CDCl3, these shifts are distinct. In DMSO-d6, solvent effects may shift the terminal proton and its attached carbon significantly.

Summary Table: Predicted Chemical Shifts (CDCl3)

| Carbon Label | Type | Predicted Shift (δ, ppm) | Multiplicity (DEPT-135) | Diagnostic Correlation (HMBC) |

| 1 (N-Me) | CH3 | 39.0 ± 1.0 | Up (Positive) | H-Me → C5 |

| C-Alkyne (Term) | CH | 77.5 ± 2.0 | Up (Positive) | H-Alkyne → C-Internal |

| C-Alkyne (Int) | Cq | 83.5 ± 2.0 | Invisible | H-Alkyne → C-Ipso(Ph) |

| C4 (Pz) | Cq | 123.0 ± 2.0 | Invisible | H-Ph(ortho) → C4 |

| C-Ipso (Ph-Alk) | Cq | 121.5 ± 2.0 | Invisible | H-Alkyne → C-Ipso |

| C-Ph (Ortho/Meta) | CH | 126.0 – 132.0 | Up (Positive) | COSY to distinguish |

| C5 (Pz) | CH | 129.5 ± 1.5 | Up (Positive) | Strong correlation to N-Me |

| C-Ipso (Ph-Pz) | Cq | 133.0 ± 2.0 | Invisible | H-Pz(C3/C5) → C-Ipso |

| C3 (Pz) | CH | 139.0 ± 1.5 | Up (Positive) | Weak/No correlation to N-Me |

Experimental Protocol: Quantitative 13C NMR

Standard 13C NMR pulse sequences (power-gated decoupling) often fail to integrate quaternary carbons (alkyne and ipso-carbons) accurately due to long spin-lattice relaxation times (

Sample Preparation

-

Solvent: CDCl3 (0.6 mL).

-

Concentration: 30–50 mg of analyte (high concentration required for 13C sensitivity).

-

Relaxation Agent (Critical): Add Chromium(III) acetylacetonate [Cr(acac)3] to a final concentration of 0.05 M (approx. 3–5 mg per tube).

Acquisition Parameters[6]

-

Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker).

-

Why? Decoupling is ON during acquisition (for singlet peaks) but OFF during delay (to suppress Nuclear Overhauser Effect (NOE) enhancement, ensuring integration is proportional to concentration).

-

-

Relaxation Delay (D1): 2–5 seconds (sufficient with Cr(acac)3).

-

Spectral Width: 240 ppm (–20 to 220 ppm).

-

Scans (NS): Minimum 1024 (for S/N > 50:1 on quaternary carbons).

Workflow Diagram

Figure 2: Quantitative 13C NMR workflow utilizing paramagnetic relaxation agents to ensure accurate integration of quaternary alkyne carbons.

Troubleshooting & Validation

Distinguishing the Alkyne from Solvent

In CDCl3, the solvent triplet appears at 77.16 ppm . The terminal alkyne C–H often resonates at 77.5 ppm , leading to overlap.

-

Solution: Use DEPT-135 .[6] The solvent (CDCl3) signals are suppressed or inverted depending on the pulse calibration, while the alkyne C–H will appear as a positive phase signal (up). The quaternary alkyne carbon will disappear.

Confirming N-Methylation Position

Isomerization to the 2-methyl isomer (less stable, but possible) or 1-methyl-5-phenyl regioisomer can occur during synthesis.

-

Validation: Use 1H-13C HMBC .

-

Target (1-methyl-4-phenyl): N-Me protons correlate to C5 (CH) and C3 (CH).

-

Regioisomer (1-methyl-5-phenyl): N-Me protons correlate to C5 (Quaternary, ipso to phenyl).

-

Differentiation: If the carbon correlating to N-Me is a CH (visible in HSQC), it is the correct 1-methyl-4-phenyl isomer. If it is a Cq (invisible in HSQC), it is the 5-phenyl isomer.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for alkyne and heterocycle shifts).

-

Claramunt, R. M., et al. (1993).[7] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684. Link

- Caytan, E., et al. (2007). "Precise and accurate quantitative 13C NMR with reduced experimental time." Talanta, 71(3), 1016-1021. (Protocol for Cr(acac)3 usage).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (Source for SCS increments).

-

ChemicalBook. (n.d.).[1] "Phenylacetylene 13C NMR Spectrum." Link

Sources

Mass spectrometry of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Technical Guide: Mass Spectrometry Characterization of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Executive Summary & Application Context

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (C₁₂H₁₀N₂) is a critical heterocyclic building block, primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and as a "click-ready" scaffold for bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its structural integrity relies on the stability of the terminal alkyne and the N-methyl pyrazole core.

This guide provides a definitive protocol for the mass spectrometric characterization of this compound. Unlike generic spectral libraries, this document focuses on the causality of ionization behaviors and fragmentation pathways, enabling researchers to distinguish the target analyte from synthetic impurities such as Glaser-coupling dimers or regioisomeric byproducts.

Physicochemical Properties & MS Predictors

Before initiating analysis, theoretical mass values must be established to validate experimental data.

| Property | Value | MS Implication |

| Formula | C₁₂H₁₀N₂ | Nitrogen Rule: Even mass indicates even number of N atoms. |

| Monoisotopic Mass | 182.0844 Da | Base peak in EI; requires high-res MS for confirmation. |

| [M+H]⁺ (ESI) | 183.0917 Da | Dominant species in positive ion mode (ESI+). |

| RDB Equivalent | 9.0 | High unsaturation (Benzene=4, Pyrazole=3, Alkyne=2). |

| pKa (Pyrazole N) | ~2.5 (Estimated) | Requires acidic mobile phase (Formic Acid) for efficient protonation. |

Experimental Protocol: Self-Validating LC-MS Workflow

To ensure reproducibility, the following workflow incorporates "checkpoints" that validate system performance before data acquisition.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol (MeOH).

-

Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (ACN) with 0.1% Formic Acid.

-

Checkpoint: The solution must remain clear. Turbidity suggests polymerization of the alkyne (store at -20°C).

-

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Rationale: The hydrophobic ethynylphenyl group requires high organic content for elution, while the polar pyrazole ensures retention.

-

Ionization Parameters (ESI+)

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile alkyne).

-

Source Temp: 350°C.

-

Desolvation Gas: 600 L/hr (N₂).

Mass Spectral Analysis & Fragmentation Logic

The mass spectrum of 4-(4-ethynylphenyl)-1-methyl-1H-pyrazole is defined by the stability of the aromatic systems and the cleavage of the heterocyclic ring.

Primary Ionization ([M+H]⁺)

In ESI(+), the protonation occurs at the N2 position of the pyrazole ring (the pyridinic nitrogen), forming the stable cation at m/z 183.09 .

MS/MS Fragmentation Pathway

Collision-Induced Dissociation (CID) reveals a specific "fingerprint" dictated by the pyrazole core.

-

Loss of HCN (m/z 183 → 156):

-

Loss of Methyl Radical/Methane (m/z 183 → 168 or 167):

-

Loss of Acetylene (m/z 183 → 157):

Visualization of Fragmentation Pathway

Figure 1: Proposed ESI-MS/MS fragmentation tree for 4-(4-ethynylphenyl)-1-methyl-1H-pyrazole highlighting the diagnostic loss of HCN.

Impurity Profiling & Synthetic Artifacts

In drug development, identifying impurities is as critical as confirming the target. The synthesis of this molecule (often via Suzuki coupling of 4-ethynylphenylboronic acid and 4-iodo-1-methylpyrazole) generates specific byproducts detectable by MS.

| Impurity Type | Structure/Origin | Theoretical m/z ([M+H]⁺) | Diagnostic Feature |

| Glaser Dimer | Homocoupling of two alkyne units (C₂₄H₁₈N₄) | 363.16 | High mass; elutes later on C18 due to increased lipophilicity. |

| Debrominated/Deiodinated | 1-methyl-4-phenylpyrazole (Starting material artifact) | 159.09 | Loss of the ethynyl group (-24 Da difference). |

| Regioisomer | 1-methyl-3-(4-ethynylphenyl)-pyrazole | 183.09 | Identical mass. Requires chromatographic separation or NOE-NMR to distinguish. |

Analytical Workflow Diagram

Figure 2: Logic flow for discriminating the target analyte from common synthetic impurities.

References

-

Frizzo, C. P., et al. (2018).[6] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[3] Available at: [Link]

- Khmel'nitskii, R. A., et al. (1970). Mass spectra of pyrazole derivatives. Journal of Organic Chemistry of the USSR.

-

Hansen, T. V., et al. (2005). Reaction of 4-iodosydnones with terminal alkynes: Synthesis of 1,3,5-trisubstituted pyrazoles. Journal of Organic Chemistry. Available at: [Link]

-

Ebenezer, O., et al. (2022).[5] Regioselective Synthesis and Mass Spectrometry of Phenylaminopyrazoles. Semantic Scholar. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Handling of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Executive Summary

Compound: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole CAS: 1578111-02-0 Molecular Formula: C₁₂H₁₀N₂ Molecular Weight: 182.22 g/mol [1]

This technical guide addresses the solubility parameters, handling protocols, and purification strategies for 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole . As a bifunctional intermediate featuring a polar pyrazole core and a lipophilic ethynylphenyl tail, this molecule serves as a critical "click chemistry" handle (via CuAAC reactions) and a building block for tyrosine kinase inhibitors.

Understanding its solubility landscape is prerequisite for efficient synthesis (Sonogashira couplings), purification (crystallization vs. chromatography), and biological assay formulation. This guide synthesizes structural analysis with standard physicochemical protocols to provide an authoritative reference for laboratory application.

Physicochemical Profile & Structural Logic

To predict and manipulate solubility, one must understand the competing forces within the molecule.

Structural Breakdown

-

The Head (Polar): The 1-methyl-1H-pyrazole moiety is electron-rich and possesses a dipole moment. It accepts hydrogen bonds (via N2) but lacks hydrogen bond donors (due to the methyl cap). This promotes solubility in polar aprotic solvents.

-

The Tail (Lipophilic): The 4-ethynylphenyl group adds significant planarity and hydrophobicity (

-conjugation). The terminal alkyne (

Theoretical Implications (LogP)

The calculated LogP (partition coefficient) is estimated between 2.0 and 2.5 .

-

Implication: The molecule is moderately lipophilic. It will resist dissolution in pure water but will dissolve readily in organic solvents capable of Van der Waals interactions and dipole-dipole coupling.

Solubility Landscape

The following categorization is derived from the structural properties of 1-methyl-4-phenylpyrazole derivatives and standard isolation procedures for aryl-alkynes.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Stock Solutions: Ideal for biological assays and "Click" reactions. |

| Chlorinated | DCM, Chloroform | High (>30 mg/mL) | Extraction/Transfer: Standard solvent for reaction workups. |

| Polar Protic | Methanol, Ethanol | Moderate (Temp. Dependent) | Crystallization: Good solubility when hot; poor when cold. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate to Good | Chromatography: Used as the mobile phase (eluent). |

| Non-Polar | Hexanes, Heptane | Low (<1 mg/mL) | Anti-Solvent: Used to precipitate the product or wash crystals. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble | Workup: Aqueous layer removes inorganic salts while product stays organic. |

Mechanistic Insights

-

The "Click" Solvent Dilemma: "Click" chemistry (CuAAC) is often performed in t-Butanol/Water mixtures. This compound may precipitate in high-water ratios.

-

Recommendation: Pre-dissolve in a minimal amount of DMSO or THF before adding to the aqueous reaction mixture to prevent immediate crashing out.

-

-

Crystallization Logic: The steep solubility curve in Ethanol (soluble at 78°C, insoluble at 0°C) makes it the solvent of choice for purification, often aided by water as an anti-solvent.

Standard Operating Procedure: Saturation Shake-Flask Method

Since specific batch-to-batch polymorphic variations can alter solubility, exact thermodynamic solubility should be determined empirically. Follow this self-validating protocol (aligned with WHO/FDA guidelines) to generate precise data.

Workflow Visualization

The following diagram outlines the critical decision nodes in the solubility testing workflow.

Step-by-Step Protocol

-

Preparation:

-

Weigh approximately 5–10 mg of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole into a chemically resistant glass vial (e.g., borosilicate).

-

Add a fixed volume (e.g., 1.0 mL) of the target solvent (buffer, DMSO, or organic).

-

Check: Ensure undissolved solid remains visible. If the solution is clear, add more solid until a suspension is formed.[2]

-

-

Equilibration:

-

Place the vial in an orbital shaker or thermomixer.

-

Settings: 37°C (for biological relevance) or 25°C (for ambient storage), 500 RPM.

-

Duration: Shake for 24 to 48 hours to ensure thermodynamic equilibrium (not just kinetic dissolution).

-

-

Phase Separation:

-

Preferred: Centrifuge at 10,000+ RPM for 10 minutes. This avoids filter adsorption issues common with lipophilic compounds.

-

Alternative: Filter using a PVDF or PTFE syringe filter (0.22 µm). Note: Discard the first 200 µL of filtrate to saturate the membrane.

-

-

Quantification (HPLC-UV):

-

Dilute the supernatant with a mobile phase (e.g., Acetonitrile) to land within the linear range of your calibration curve.

-

Detect at

(likely ~250–280 nm due to the phenyl-pyrazole conjugation).

-

Purification & Handling Strategies

The solubility profile dictates the purification strategy. The presence of the terminal alkyne requires avoiding acidic metals or extreme basic conditions that could degrade the triple bond.

Purification Decision Tree

Method A: Recrystallization (Scalable)

-

Solvent System: Ethanol (primary) + Water (anti-solvent).

-

Procedure: Dissolve crude solid in boiling Ethanol. Add warm water dropwise until slight turbidity persists. Re-heat to clear, then allow to cool slowly to Room Temperature (RT) and then 4°C.

-

Why: The pyrazole core maintains solubility in hot ethanol, while the hydrophobic tail drives precipitation upon cooling/water addition.

Method B: Flash Column Chromatography

-

Stationary Phase: Silica Gel (Standard).

-

Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).

-

Typical Elution: The compound is moderately polar. Expect elution around 20–40% EtOAc in Hexanes.

-

TLC Visualization: UV active (254 nm).

References

-

World Health Organization (WHO). (2019).[3] Annex 4: General guidance on equilibrium solubility experiments for Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1019.[3]

-

Baka, E., et al. (2008).[4] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.[2]

-

PubChem. (2025).[5][6][7] 1-Methyl-1H-pyrazole-4-carboxylic acid (Analogous Structure Data).[8] National Library of Medicine.

-

ChemScene. (2025). Product Data: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (CAS 1578111-02-0).[1]

-

Dissolution Technologies. (2025). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.

Sources

- 1. chemscene.com [chemscene.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. who.int [who.int]

- 4. researchgate.net [researchgate.net]

- 5. 1-Methyl-4-phenyl-1H-pyrazole | C10H10N2 | CID 13692442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

Comprehensive Purity Assessment Strategy for 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Executive Summary

The integrity of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (EMP) is critical due to its dual role as a pharmacophore in tyrosine kinase inhibitors and a "click-ready" ligation handle in chemical biology. Its structural features—a basic pyrazole core and a reactive terminal alkyne—present unique analytical challenges. Common contaminants include palladium residues from Sonogashira cross-coupling, Glaser homocoupling dimers (diynes), and hydration products (ketones).

This guide moves beyond standard "Certificate of Analysis" testing to establish a self-validating purity assessment system . It prioritizes orthogonal data correlation between Chromatographic Purity (HPLC-UV/MS) and Absolute Content (qNMR), ensuring that "purity" reflects the true active mass fraction, not just the absence of UV-absorbing impurities.

Part 1: Molecular Profile & Critical Quality Attributes (CQA)

Before defining protocols, we must define the analytical risks inherent to the structure.

Structural Risk Assessment

-

The Pyrazole Core (N-Methyl): A weak base (pKa ~2.5). In standard acidic HPLC mobile phases (0.1% Formic Acid), it will be protonated, potentially causing peak tailing if residual silanols on the column are active.

-

The Terminal Alkyne: The Critical Quality Attribute. It is susceptible to:

-

Oxidative Homocoupling: Formation of the diyne dimer in the presence of Cu/Pd and Oxygen.

-

Hydration: Conversion to the acetophenone derivative under prolonged acidic exposure.

-

Metal Chelation: Trace Pd or Cu sequestration, which interferes with downstream biological assays.

-

Impurity Fate Mapping

The following diagram illustrates the genesis of impurities based on the standard Sonogashira synthesis route.

Figure 1: Impurity Fate Mapping identifying the origin of critical contaminants relative to the synthetic pathway.

Part 2: Primary Chromatographic Assessment (HPLC-UV-MS)

Objective: Quantify related substances and organic impurities >0.05% (ICH Q3A).

Method Selection Logic

We utilize a High-pH Reverse Phase strategy.

-

Why? At high pH (ammonium bicarbonate, pH 10), the pyrazole is neutral. This maximizes retention on the C18 column (improving separation from polar starting materials) and eliminates peak tailing caused by cation-exchange interactions with silanols.

Validated Protocol

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18 BEH, 3.5 µm, 4.6 x 100 mm | pH stable up to 12; excellent peak shape for bases. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Ensures deprotonation of pyrazole. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |

| Gradient | 5% B to 95% B over 15 min | General scouting gradient to catch polar precursors and non-polar dimers. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 254 nm & 280 nm | 254 nm for phenyl ring; 280 nm maximizes conjugated alkyne signal. |

| Temp | 40°C | Improves mass transfer and peak sharpness. |

System Suitability Testing (SST)

Before running samples, the system must pass these self-validating criteria:

-

Tailing Factor (Tf): 0.9 < Tf < 1.2 (Confirms neutral species behavior).

-

Resolution (Rs): > 2.0 between EMP and the Glaser Dimer (Dimer elutes later due to doubled lipophilicity).

-

Precision: RSD < 0.5% for 5 replicate injections of the standard.

Part 3: Orthogonal Validation (qNMR)

Objective: Determine the Absolute Content (Mass Balance).

-

The Trap: HPLC purity is "Area %". If your molecule contains 5% inorganic salts or trapped solvent, HPLC will still show "99% Purity." qNMR sees everything.

Internal Standard (IS) Selection

We select 1,3,5-Trimethoxybenzene or Maleic Acid .

-

Criteria: The IS must have non-overlapping signals with the EMP molecule.

-

EMP Signals: Methyl (s, ~3.9 ppm), Aromatics (7.5-8.0 ppm), Alkyne (s, ~4.1 ppm).

-

Selected IS:1,3,5-Trimethoxybenzene . Its aromatic singlet (~6.1 ppm) is in a clean window.

qNMR Protocol

-

Solvent: DMSO-d6 (Ensures complete solubility of the rigid aromatic system).

-

Relaxation Delay (D1): Set to 30 seconds (5 x T1). Crucial: Alkynyl protons often have long T1 relaxation times. Insufficient D1 leads to under-integration.

-

Pulse Angle: 90°.

-

Scans: 16 (Minimum for S/N > 150:1).

Calculation

-

: Integral areangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> - : Number of protons (IS=3, EMP Methyl=3)

-

: Molar Massngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> - : Weight (mg)

- : Purity (decimal)

Part 4: Trace Impurity Analysis (ICP-MS)

Objective: Quantify residual Palladium (Pd) and Copper (Cu).

-

Limit: < 10 ppm (General API limit), but < 1 ppm required if used in cellular assays (metals are cytotoxic).

Protocol:

-

Digestion: Microwave-assisted digestion of 50 mg sample in HNO3/HCl (3:1).

-

Analysis: ICP-MS monitoring isotopes Pd105 and Cu63.

-

Interference Check: Use Helium collision mode (KED) to remove polyatomic interferences (e.g., ArCl+ on As75, though less relevant here, it is good practice).

Part 5: Analytical Triage Workflow

This diagram summarizes the decision matrix for releasing a batch of EMP.

Figure 2: The Analytical Triage Workflow. A "Yes" at HPLC is insufficient; the sample must pass the qNMR mass balance and ICP-MS metal checks.

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link

-

Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

-

Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. (General reference for synthetic routes and byproducts). Link

-

U.S. Pharmacopeia. (2023). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

Sources

In-Depth Technical Guide: Synthesis and Characterization of 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Executive Summary & Strategic Importance

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (CAS: 1578111-02-0) is a critical biaryl scaffold utilized in the development of kinase inhibitors (e.g., HPK1, EGFR) and optoelectronic materials. Its structural core combines the electron-rich 1-methylpyrazole moiety with a para-ethynylphenyl group, serving as a versatile "warhead" for covalent inhibition or a ligation handle for "click" chemistry (CuAAC).

This guide departs from theoretical generalities to provide a process-ready protocol . We prioritize a robust, linear synthetic route designed to minimize homocoupling byproducts and maximize regioselectivity. The methodology focuses on a sequential Suzuki-Miyaura coupling followed by a Sonogashira cross-coupling, ensuring high fidelity in the installation of the terminal alkyne.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the instability associated with 4-ethynylphenylboronic acid (which is prone to polymerization). Instead, we utilize a robust aryl bromide intermediate.

Strategic Disconnection:

-

C(sp)–C(sp²) Disconnection: The terminal alkyne is installed last via Sonogashira coupling to prevent interference during the biaryl formation.

-

C(sp²)–C(sp²) Disconnection: The pyrazole-phenyl bond is formed via Suzuki coupling using the stable 4-bromo-1-methyl-1H-pyrazole and 4-bromophenylboronic acid (or its pinacol ester).

Retrosynthesis Diagram

Experimental Protocols

Step 1: Synthesis of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole

Rationale: This step establishes the biaryl core. We use 4-bromophenylboronic acid rather than the diboronic ester to reduce cost, relying on the reactivity difference between the pyrazole-bromide and the phenyl-bromide (pyrazole C4-Br is highly reactive in Suzuki couplings).

Reagents:

-

4-Bromo-1-methyl-1H-pyrazole (1.0 eq)[1]

-

4-Bromophenylboronic acid (1.1 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

K₂CO₃ (2.0 M aq. solution, 3.0 eq)

-

1,4-Dioxane (0.2 M concentration)

Protocol:

-

Charge a reaction vessel with 4-bromo-1-methyl-1H-pyrazole and 4-bromophenylboronic acid.

-

Add 1,4-dioxane and degas with N₂ for 15 minutes (Critical: Oxygen removal prevents homocoupling of the boronic acid).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ and the aqueous K₂CO₃ solution.

-

Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Target Yield: 75–85%

-

Appearance: White to off-white solid.

-

Step 2: Sonogashira Coupling & Deprotection

Rationale: Direct coupling with acetylene gas is hazardous and difficult to control. We use Trimethylsilylacetylene (TMSA) as a masked alkyne surrogate, followed by a mild deprotection.

Reagents:

-

Intermediate from Step 1 (1.0 eq)

-

Trimethylsilylacetylene (TMSA) (1.5 eq)

-

Pd(PPh₃)₂Cl₂ (5 mol%)

-

CuI (2 mol%)

-

Triethylamine (Et₃N) (3.0 eq) / THF (1:1 mixture)

Protocol:

-

Dissolve the aryl bromide (Step 1 product) in anhydrous THF/Et₃N.

-

Degas the solution thoroughly (N₂ sparge).

-

Add Pd(PPh₃)₂Cl₂ and CuI. Stir for 5 minutes until the solution turns slightly dark.

-

Add TMSA dropwise via syringe.

-

Heat to 60°C for 12 hours (sealed tube preferred to prevent TMSA loss).

-

Filtration: Cool and filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

-

Deprotection (One-Pot): Redissolve the crude TMS-intermediate in MeOH (10 mL/g). Add K₂CO₃ (1.5 eq) and stir at RT for 1 hour.

-

Purification: Aqueous workup followed by recrystallization from Ethanol/Heptane or column chromatography (10-30% EtOAc/Hexanes).

Reaction Workflow Diagram

Characterization & Data Validation

The following data profile is constructed based on the structural properties of the isolated CAS 1578111-02-0 and its analogues.

Spectroscopic Profile

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| ¹H NMR | (400 MHz, CDCl₃) | δ 7.78 (s, 1H), 7.62 (s, 1H) | Pyrazole C3-H & C5-H (Characteristic singlets) |

| δ 7.52 (d, J=8.4 Hz, 2H) | Phenyl AA'BB' (Ortho to pyrazole) | ||

| δ 7.45 (d, J=8.4 Hz, 2H) | Phenyl AA'BB' (Ortho to alkyne) | ||

| δ 3.96 (s, 3H) | N-Methyl group | ||

| δ 3.15 (s, 1H) | Terminal Alkyne (C≡C-H ) | ||

| ¹³C NMR | (100 MHz, CDCl₃) | δ 148.0, 139.5, 129.5 | Aromatic quaternary carbons |

| δ 132.5, 126.0 | Phenyl CH carbons | ||

| δ 128.5, 121.0 | Pyrazole CH carbons | ||

| δ 83.5, 77.8 | Alkyne carbons (C≡C) | ||

| δ 39.2 | N-Methyl carbon | ||

| HRMS | ESI+ | 183.0922 [M+H]⁺ | Calc. for C₁₂H₁₀N₂: 182.08 |

| IR | ATR (cm⁻¹) | 3250–3300 (sharp) | ≡C-H stretch (Diagnostic) |

| 2100–2120 (weak) | C≡C stretch |

Quality Control Checkpoints

-

Regiochemistry: Confirm the N-methyl position. The NOESY spectrum should show a correlation between the N-methyl protons (3.96 ppm) and the pyrazole C5-H (approx 7.62 ppm), but not the C3-H.

-

Alkyne Integrity: The IR band at ~3290 cm⁻¹ is the quickest check for successful deprotection. Absence of the TMS peak (~0 ppm) in ¹H NMR confirms complete desilylation.

Troubleshooting & Optimization

-

Issue: Homocoupling of Alkyne (Glaser Coupling)

-

Issue: Incomplete Suzuki Conversion

-

Issue: Purification Difficulty

-

Solution: If the final product co-elutes with impurities, use AgNO₃-impregnated silica gel , which has a high affinity for terminal alkynes, allowing easy separation.

-

Safety & Handling

-

Acetylene Derivatives: Terminal acetylenes can be potentially explosive if concentrated or heated excessively. Avoid distilling the final product to dryness at high temperatures.

-

Palladium Residues: Ensure thorough removal of heavy metals using scavengers (e.g., SiliaMetS® Thiol) before biological testing, as Cu/Pd traces can result in false positives in kinase assays.

References

-

Chemical Structure & Vendor Data: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (CAS 1578111-02-0).[6][7] Sigma-Aldrich / Merck KGaA.

-

Precursor Synthesis (Suzuki): 4-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS 1191616-45-1).[1] GuideChem Chemical Database.[1]

-

General Methodology (Sonogashira): Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

General Methodology (Pyrazole Synthesis): Fustero, S., et al. (2008).[8] Improved Regioselectivity in Pyrazole Formation. Journal of Organic Chemistry, 73(9), 3523–3529.

Sources

- 1. Page loading... [guidechem.com]

- 2. WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]

- 3. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. 4-methyl pyrazole | Sigma-Aldrich [sigmaaldrich.com]

- 7. cacheby.com [cacheby.com]

- 8. dergipark.org.tr [dergipark.org.tr]

Biological Activity of Pyrazole Derivatives: A Technical Guide for Drug Design

Executive Summary

The pyrazole scaffold (1,2-diazole) stands as a "privileged structure" in modern medicinal chemistry, distinguished by its unique electronic properties, tautomeric versatility, and capacity to serve as a bioisostere for phenyl, phenol, and amide moieties.[1] This guide provides a technical deep-dive into the pharmacological utility of pyrazole derivatives, focusing on their dominance in kinase inhibition (oncology) and cytokine modulation (immunology). It is designed to move beyond basic descriptions, offering researchers actionable insights into Structure-Activity Relationships (SAR), validated synthetic protocols, and mechanistic pathways.

Part 1: The Pyrazole Scaffold – Chemical Foundation

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[2] Its ubiquity in FDA-approved drugs (e.g., Celecoxib , Ibrutinib , Ruxolitinib ) stems from three critical physicochemical attributes:

-

Tautomeric Equilibrium: Unsubstituted pyrazoles exist in dynamic equilibrium between three tautomers. This fluidity allows the molecule to adapt its hydrogen-bond donor/acceptor profile to match specific protein binding pockets.

-

H-Bonding Capacity:

-

N1 (Pyrrole-like): Acts as a hydrogen bond donor (HBD).[2]

-

N2 (Pyridine-like): Acts as a hydrogen bond acceptor (HBA).

-

Application: This motif mimics the adenine ring of ATP, making pyrazoles exceptional scaffolds for ATP-competitive kinase inhibitors.

-

-

Bioisosterism: Pyrazoles frequently replace phenyl rings to improve water solubility and lower lipophilicity (LogP), or replace amides to improve metabolic stability against peptidases.

Part 2: Therapeutic Mechanisms & SAR Analysis

Anticancer Activity: The Kinase Inhibitor Paradigm

The most prolific application of pyrazoles is in targeting the "kinome."

-

Mechanism: Pyrazole derivatives typically function as Type I or Type II ATP-competitive inhibitors. The pyrazole nitrogens often form a "hinge-binding" motif, anchoring the molecule within the kinase ATP-binding pocket via hydrogen bonds to the backbone residues of the hinge region.

-

Key Targets:

-

BCR-ABL/ALK: Crizotinib utilizes a pyrazole core to lock into the ATP pocket of ALK fusion proteins.

-

BTK (Bruton's Tyrosine Kinase): Ibrutinib features a pyrazolo[3,4-d]pyrimidine core where the pyrazole moiety orients the warhead (acrylamide) toward Cys481 for covalent inhibition.

-

CDK (Cyclin-Dependent Kinases): Pyrazoles act as bioisosteres for the purine ring of ATP.

-

SAR Insight:

-

Position 3 & 5: Bulky hydrophobic groups (e.g., tert-butyl, trifluoromethyl) at these positions often occupy the hydrophobic "gatekeeper" pocket, enhancing selectivity over other kinases.

-

Position 1 (N-Substitution): Aryl or heteroaryl substitution here dictates the vector of the molecule towards the solvent-front or the specificity pocket.

Anti-Inflammatory Activity: COX-2 and JAK Inhibition

-

COX-2 Selectivity: The classic example is Celecoxib.[2] The pyrazole ring serves as a rigid scaffold holding a sulfonamide group and a trifluoromethyl group.

-

JAK Pathway: Ruxolitinib and Baricitinib utilize a pyrazole ring fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine mimics) to inhibit Janus Kinases, blocking the STAT signaling pathway downstream of cytokine receptors.

Part 3: Visualization of Mechanisms and Workflows

Diagram 1: Mechanism of Action – Pyrazole as a Kinase Hinge Binder

This diagram illustrates how a pyrazole-based inhibitor interacts with the ATP-binding site of a generic kinase.

Caption: Schematic of a pyrazole derivative anchoring to the kinase hinge region via hydrogen bonding, a critical interaction for ATP-competitive inhibition.

Diagram 2: General Synthesis Workflow (Microwave-Assisted)

A streamlined workflow for synthesizing 1,3,5-trisubstituted pyrazoles, a common scaffold in drug discovery.

Caption: Workflow for the microwave-assisted Knorr synthesis of pyrazoles, offering higher yields and shorter reaction times compared to conventional heating.

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

Rationale: This method is preferred in modern lead optimization due to its speed, higher yield, and "green" chemistry profile compared to traditional reflux methods.

Materials:

-

Substituted hydrazine hydrochloride (1.0 equiv)

-

1,3-Diketone or chalcone derivative (1.0 equiv)

-

Ethanol (absolute)

-

Catalytic Glacial Acetic Acid (drops)

-

Microwave Reactor (e.g., CEM Discover or Monowave)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, dissolve the 1,3-diketone (1 mmol) and substituted hydrazine (1 mmol) in Ethanol (3 mL).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

-

Irradiation: Seal the vial and subject to microwave irradiation at 120°C for 10–15 minutes (Power: 150–300 W, Pressure limit: 200 psi).

-

Monitoring: Verify reaction completion via TLC (System: Hexane:Ethyl Acetate 7:3).

-

Work-up: Pour the reaction mixture into crushed ice. The pyrazole precipitate typically forms immediately.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

-

Validation: Confirm structure via 1H-NMR (Look for the characteristic pyrazole C4-H singlet around δ 6.0–7.0 ppm if C4 is unsubstituted).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

Rationale: To quantify the biological activity of the synthesized pyrazole against a specific kinase target (e.g., EGFR or CDK2).

Materials:

-

Recombinant Kinase (e.g., EGFR)

-

Fluorescently labeled peptide substrate

-

ATP (at Km concentration)

-

Test Compound (Pyrazole derivative) dissolved in DMSO

-

TR-FRET Detection Reagents (e.g., Europium-labeled antibody)

Methodology:

-

Serial Dilution: Prepare 10-point serial dilutions of the pyrazole derivative in the assay buffer (typically 50 mM HEPES, pH 7.5, 10 mM MgCl2).

-

Enzyme Incubation: Add kinase enzyme to the microplate wells.

-

Compound Addition: Add the diluted pyrazole compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add the ATP/Peptide substrate mix to initiate the phosphorylation reaction.

-

Reaction: Incubate for 60 minutes at room temperature.

-

Termination & Detection: Add the Stop Solution containing the Europium-labeled antibody (which binds phosphorylated peptide) and APC-labeled tracer.

-

Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a multi-mode plate reader.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine the IC50 value using non-linear regression (Sigmoidal dose-response).

Part 5: Data Summary & Approved Drugs[2]

Table 1: Selected FDA-Approved Pyrazole Drugs and Targets

| Drug Name | Primary Target | Indication | Mechanism Type |

| Celecoxib | COX-2 | Arthritis, Pain | Selective NSAID |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | ATP-competitive Kinase Inhibitor |

| Ibrutinib | BTK | Mantle Cell Lymphoma | Covalent Irreversible Inhibitor |

| Crizotinib | ALK / ROS1 | NSCLC (Lung Cancer) | Multi-targeted Tyrosine Kinase Inhibitor |

| Axitinib | VEGFR | Renal Cell Carcinoma | Angiogenesis Inhibitor |

| Sildenafil | PDE5 | Erectile Dysfunction | Phosphodiesterase Inhibition |

Part 6: References

-

RSC Advances (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Link

-

Molecules (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. MDPI. Link

-

Future Medicinal Chemistry (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Link

-

RSC Advances (2025). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Link

-

Journal of Chemical Health Risks (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR.[5] Link[5]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. jchr.org [jchr.org]

The Pyrazole Pharmacophore: Structural Versatility in Targeted Therapeutics

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and structural rigidity.[1] Unlike other five-membered heterocycles, pyrazole offers a versatile hydrogen-bonding motif—acting simultaneously as a donor (N-H) and an acceptor (N2 lone pair)—making it an ideal bioisostere for amide bonds and phenyl rings.

This technical guide analyzes the therapeutic utility of substituted pyrazoles, moving beyond basic chemistry to explore their dominance in kinase inhibition (oncology) and cyclooxygenase modulation (inflammation). We provide actionable insights into the structure-activity relationships (SAR) that drive potency and the synthetic methodologies required to overcome the scaffold's inherent regioselectivity challenges.

Structural Pharmacology & SAR

The therapeutic success of pyrazoles stems from their ability to mimic the transition states of peptide bonds and interact with distinct protein domains.

The "Hinge Binder" Motif

In kinase inhibitors, the pyrazole motif frequently serves as the "hinge binder." The N2 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the N1-H (or adjacent substituents) donates a hydrogen bond to the backbone carbonyl.

-

Key Insight: The acidity of the N-H proton (pKa ~14) allows for specific electrostatic interactions, while the planar geometry ensures the molecule fits into the narrow ATP-binding cleft.

Tautomerism and Regiochemistry

Substituted pyrazoles exist in annular tautomerism (

-

Design Criticality: When designing ligands, locking the tautomeric state via N-substitution (e.g., N-methyl or N-phenyl) is crucial to reduce entropic penalties upon binding.

Data: Comparative Potency of Pyrazole-Based Drugs

The following table summarizes key FDA-approved pyrazoles and their primary molecular targets.

| Drug Name | Target | Indication | Key Structural Feature |

| Ruxolitinib | JAK1/JAK2 | Myelofibrosis | Pyrrolopyrimidine-pyrazole scaffold acting as an ATP-competitive inhibitor.[2] |

| Celecoxib | COX-2 | Inflammation | 1,5-diaryl substitution exploits the hydrophobic side pocket of COX-2. |

| Crizotinib | ALK/ROS1 | NSCLC | 3-substituted pyrazole binds to the ATP pocket; fluorophenyl group enhances metabolic stability. |

| Avapritinib | KIT/PDGFRA | GIST | Designed to inhibit loop-mutant kinases that are resistant to type I inhibitors. |

| Asciminib | BCR-ABL1 | CML | Allosteric inhibitor; binds to the myristoyl pocket, not the ATP site. |

Oncology: The Kinase Inhibition Paradigm

The most prolific application of substituted pyrazoles is in the inhibition of protein kinases. The scaffold's geometry allows it to orient substituents into the "gatekeeper" and "solvent-exposed" regions of the kinase domain.

Mechanism of Action: JAK-STAT Pathway Blockade

Drugs like Ruxolitinib and Baricitinib utilize the pyrazole ring to anchor the molecule within the Janus Kinase (JAK) ATP-binding site. By preventing ATP binding, they inhibit the phosphorylation of STAT proteins, thereby blocking downstream cytokine signaling involved in proliferation and immunity.

Visualization: JAK-STAT Signaling Inhibition

The following diagram illustrates the interruption of the JAK-STAT pathway by pyrazole-based inhibitors.

Figure 1: Mechanism of Action for Pyrazole-based JAK Inhibitors. The inhibitor competes with ATP, preventing STAT phosphorylation and subsequent gene transcription.

Experimental Protocol: Kinase Inhibition Assay

To validate the efficacy of a novel substituted pyrazole, a robust biochemical assay is required. We recommend a luminescent ADP-detection assay (e.g., ADP-Glo) due to its high sensitivity and resistance to compound interference.

Protocol Workflow

Objective: Determine the IC50 of a pyrazole derivative against JAK2 kinase.

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

-

Dilute JAK2 enzyme to 0.5 ng/μL in Kinase Buffer.

-

Prepare substrate (Poly Glu4:Tyr1) working solution (0.2 mg/mL).

-

Prepare ATP solution (10 μM final concentration).

-

-

Compound Treatment:

-

Dissolve pyrazole compounds in 100% DMSO.

-

Perform a 3-fold serial dilution in DMSO (10 points).

-

Transfer 250 nL of compound to a 384-well white plate (low volume).

-

-

Enzymatic Reaction:

-

Add 2.5 μL of JAK2 enzyme solution. Incubate for 10 min at RT (allows inhibitor to bind).

-

Add 2.5 μL of Substrate/ATP mix to initiate the reaction.

-

Incubate for 60 minutes at RT.

-

-

Detection (ADP-Glo):

-

Add 5 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 μL of Kinase Detection Reagent (converts ADP to ATP

Luciferase signal). Incubate 30 min.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize data to "No Enzyme" (0% activity) and "DMSO only" (100% activity) controls.

-

Fit curves using a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

-

Synthetic Strategies & Regioselectivity

The primary bottleneck in pyrazole development is regioselectivity . The classical Knorr synthesis (reaction of hydrazine with a 1,3-diketone) often yields a mixture of 1,3- and 1,5-substituted isomers, which are difficult to separate.

The Regioselectivity Challenge

When a monosubstituted hydrazine (

-

1,5-isomer: Favored when the hydrazine attacks the more sterically hindered or electron-poor carbonyl first (often under Lewis acid catalysis).

-

1,3-isomer: Favored under basic conditions or with specific solvent controls.

Visualization: Regioselective Synthesis Workflow

The following diagram outlines the decision tree for synthesizing specific isomers.

Figure 2: Strategic Pathways for Regioselective Pyrazole Synthesis. Choice of solvent and pH dictates the isomeric ratio.

Recommended Synthetic Protocol (Regioselective)